3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9Br2ClO2 and its molecular weight is 404.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Schiff Base Formation and Crystal Structure Analysis
- The compound has been used in the synthesis of a Schiff base, formed by reacting with 4-hydroxy-benzohydrazide. This process results in a structure with significant hydrogen bonding, forming layers parallel to the bc plane, which is noteworthy for its crystallographic properties (Xiao-Ya Wang, Guo-Biao Cao, & Tao Yang, 2008).
Catalysis and Oxidation Processes
- It is involved in the oxidation process of benzyl alcohol to benzaldehyde. This is significant in industries like cosmetics, perfumery, and pharmaceuticals, where benzaldehyde is a critical component (Rajesh Sharma, K. Soni, & A. Dalai, 2012).
- In another study, it contributed to the development of an efficient method for oxidizing benzyl alcohols to benzaldehydes, showcasing its role in selective and high-yield chemical transformations (Zhongzhou Li, Wei Zhu, Jinlong Bao, & Xinzhuo Zou, 2014).
Synthesis of Complex Compounds
- Utilized in the synthesis of amorfrutins A and B, where it serves as a starting material, highlighting its role in creating compounds with potential cytotoxicity against human tumor cell lines (Benjamin Brandes, Sophie Hoenke, M. Türk, et al., 2020).
Photocatalysis Research
- It plays a role in the photocatalytic conversion of benzyl alcohol to benzaldehyde, an environmentally friendly and efficient process important in green chemistry (M. J. Lima, Adrián M. T. Silva, Cláudia G. Silva, & J. Faria, 2017).
Medical Applications
- Research indicates its potential in increasing the oxygen affinity of human hemoglobin and inhibiting the sickling of sickle erythrocytes, which could be significant in treating sickle cell disease (C. Beddell, P. Goodford, G. Kneen, et al., 1984).
- In cancer research, derivatives of benzyloxybenzaldehyde, including 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde, have shown significant activity against the HL-60 cell line, suggesting its role in developing anticancer drugs (Chin-Fen Lin, Jai-Sing Yang, Chiung-Yun Chang, et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known to be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a mechanism involving bond formation.
Biochemical Pathways
The compound is used in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . It’s also involved in the formation of Baylis-Hillman enal adducts , which are intermediates in the synthesis of various organic compounds. Additionally, it’s used in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have anticancer properties .
Properties
IUPAC Name |
3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZSBCQUZOQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363468 |
Source
|
Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261633-40-3 |
Source
|
Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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